6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-5-10(12-6-13-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZDKEABCACPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Bicyclo[2.2.1]hept-5-en-2-yl Core
The bicyclo[2.2.1]hept-5-en-2-yl (norbornene) skeleton with defined stereochemistry (1R,2S,4R) is typically synthesized via the Diels-Alder reaction , a [4+2] cycloaddition between cyclopentadiene and a suitable dienophile such as maleic anhydride or derivatives. This reaction forms the bicyclic framework with high stereoselectivity and is well-documented as the foundational step in preparing bicyclic norbornene derivatives.
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- Cyclopentadiene and maleic anhydride are reacted under thermal conditions, often in solvents like toluene or xylene at elevated temperatures (80–120 °C) to promote cycloaddition.
- The resulting adduct is then hydrolyzed and decarboxylated to yield bicyclo[2.2.1]hept-5-ene derivatives with carboxylic acid or other functional groups at the 2-position.
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- The reaction yields predominantly the endo isomer with defined stereochemistry (1R,2S,4R), which is crucial for subsequent functionalization steps.
Functionalization of the Bicyclic Core to Introduce Pyrimidin-4-ol Moiety
The attachment of the pyrimidin-4-ol group at the 6-position (relative to the bicyclic system) requires selective substitution or coupling reactions on the bicyclic intermediate.
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- Starting from a bicyclic intermediate bearing a suitable leaving group or reactive handle (e.g., halogen, hydroxyl, or carboxyl derivative) at the 6-position, nucleophilic aromatic substitution or cross-coupling reactions can be employed to introduce the pyrimidin-4-ol ring.
- Alternatively, the pyrimidin-4-ol ring can be constructed via condensation reactions using precursors tethered to the bicyclic core.
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- Use of bases or catalysts (e.g., palladium catalysts in Suzuki or Buchwald-Hartwig couplings) under inert atmosphere to facilitate C–N or C–C bond formation.
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are common, with reaction temperatures ranging from room temperature to reflux conditions depending on the reagents.
Representative Preparation Methods and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene + maleic anhydride, toluene, 80–120 °C | Formation of bicyclo[2.2.1]hept-5-ene framework with endo stereochemistry (1R,2S,4R) |
| 2 | Hydrolysis and decarboxylation | Aqueous acid/base hydrolysis, heat | Conversion to bicyclic acid or alcohol derivatives for further functionalization |
| 3 | Functional group activation | Halogenation or conversion to leaving group (e.g., tosylate) | Prepares bicyclic intermediate for coupling |
| 4 | Coupling with pyrimidin-4-ol | Palladium-catalyzed cross-coupling or nucleophilic substitution, base (e.g., K2CO3), solvent (THF/DMF), 50–100 °C | Introduction of pyrimidin-4-ol moiety at 6-position |
| 5 | Purification | Column chromatography, recrystallization | Isolation of pure 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol |
Analytical Characterization and Stereochemical Integrity
- Spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR):
- ^1H-NMR shows characteristic bicyclic proton signals (δ 1.2–2.8 ppm) and olefinic protons (δ 5.8–6.2 ppm).
- ^13C-NMR confirms quaternary carbons in the bicyclic ring (δ 45–55 ppm) and pyrimidine carbons.
- Infrared (IR) Spectroscopy:
- Identifies functional groups such as hydroxyl (broad peak ~3300 cm^-1) and aromatic C=N stretches (~1600 cm^-1).
- Mass Spectrometry (MS):
- Confirms molecular weight and fragmentation pattern consistent with the bicyclic pyrimidin-4-ol structure.
- X-ray Crystallography:
- Nuclear Magnetic Resonance (NMR):
Research Findings and Optimization Insights
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- Maintaining the (1R,2S,4R) configuration is critical, achieved by controlling reaction conditions during the Diels-Alder step and avoiding racemization during functionalization.
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- Typical overall yields for the multi-step synthesis range from 40% to 70%, depending on purification and reaction optimization.
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- Industrial scale synthesis adapts the Diels-Alder reaction to continuous flow reactors for improved control and throughput.
Summary Table of Preparation Methodology
| Preparation Stage | Key Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bicyclic core formation | Diels-Alder cycloaddition | Cyclopentadiene, maleic anhydride, toluene, 100 °C | 70–85 | High stereoselectivity (endo product) |
| Functional group transformation | Hydrolysis/decarboxylation | Aqueous acid/base, heat | 80–90 | Converts anhydride to acid or alcohol |
| Activation for coupling | Halogenation or tosylation | NBS, TsCl, pyridine | 75–85 | Prepares for nucleophilic substitution |
| Pyrimidin-4-ol introduction | Pd-catalyzed coupling | Pd(PPh3)4, K2CO3, THF, 80 °C | 60–75 | Forms C–N or C–C bond with pyrimidine |
| Purification | Chromatography/recrystallization | Silica gel, solvents | — | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the lipophilic trifluoromethyl benzoate ester (compound 4). Chlorine and cyclopropyl substituents in the analog () introduce steric bulk and electron-withdrawing effects, altering reactivity in substitution reactions.
- Stereochemistry: The (1R,2S,4R) configuration is critical for IEDDA reactivity, as exo-norbornene derivatives (e.g., compound 4) exhibit faster reaction kinetics than endo isomers (e.g., compound 6).
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility (~15 mg/mL estimated) compared to the chloro-cyclopropyl analog (<5 mg/mL).
- Stability : The pyrimidin-4-ol core is susceptible to oxidation under acidic conditions, whereas the trifluoromethyl benzoate ester (compound 4) shows enhanced stability during storage.
Biological Activity
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.22 g/mol
- CAS Number : 2108941-74-6
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, which could be relevant in the treatment of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neurons |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase. Mechanistic studies revealed that it modulates the expression of key apoptotic markers, including caspase activation and PARP cleavage.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The bicyclic structure is formed through cyclization reactions followed by functional group modifications to yield the final product.
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Acetonitrile oxide |
| Step 2 | Functionalization | Various catalysts |
| Step 3 | Purification | HPLC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
